5-bromo-N,N-diethyl-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N,N-diethyl-2-iodobenzamide is a chemical compound characterized by its bromo, iodo, and diethylamino functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-diethyl-2-iodobenzamide typically involves multiple steps, starting with the bromination of N,N-diethyl-2-iodobenzamide. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N,N-diethyl-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The bromo and iodo groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the bromo and iodo groups, resulting in simpler derivatives.
Substitution: The bromo and iodo groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: this compound can be oxidized to form 5-bromo-N,N-diethyl-2-iodobenzoic acid.
Reduction: Reduction can yield 5-bromo-N,N-diethyl-2-iodoaniline.
Substitution: Substitution reactions can produce compounds like 5-bromo-N,N-diethyl-2-iodophenol.
Scientific Research Applications
5-Bromo-N,N-diethyl-2-iodobenzamide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its unique properties make it useful in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 5-bromo-N,N-diethyl-2-iodobenzamide exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism would vary based on the context of its application.
Comparison with Similar Compounds
5-Bromo-N,N-diethyl-2-iodobenzamide is unique due to its combination of bromo, iodo, and diethylamino groups. Similar compounds include:
N,N-Diethyl-2-iodobenzamide: Lacks the bromo group.
5-Bromo-N,N-diethylbenzamide: Lacks the iodo group.
2-Iodo-N,N-diethylbenzamide: Lacks the bromo group.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYRPKFYZJWSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.